3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone
Description
3-Chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is a hydrazone derivative featuring a 3-chlorophenyl group linked via a hydrazone bond to a quinazolinyl moiety. Hydrazones are characterized by their R₁R₂C=NNR₃R₄ structure and are widely studied for their pH-sensitive properties, particularly in drug delivery systems due to their stability in neutral environments and hydrolysis in acidic conditions (e.g., tumor microenvironments) . The 3-chloro substitution on the benzaldehyde moiety introduces electron-withdrawing effects, which may enhance the compound’s reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4/c16-12-5-3-4-11(8-12)9-19-20-15-13-6-1-2-7-14(13)17-10-18-15/h1-10H,(H,17,18,20)/b19-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIGSHVBGMMIAN-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NN=CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N/N=C/C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone typically involves the condensation reaction between 3-chlorobenzenecarbaldehyde and 4-quinazolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The chloro substituent on the benzene ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:
Mechanistic Note :
-
Electron-withdrawing groups (Cl, quinazoline) activate the benzene ring for NAS at meta/para positions .
Hydrolysis of Hydrazone Linkage
The hydrazone bond undergoes acid-catalyzed hydrolysis to regenerate precursors:
Conditions :
Kinetics :
Reductive Cleavage
The C=N bond is reduced to C-N under catalytic hydrogenation:
Conditions :
Application :
Complexation with Metal Ions
The hydrazone acts as a bidentate ligand for transition metals:
| Metal Salt | Product | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(NO₃)₂ | [Cu(L)₂(H₂O)₂]·2H₂O | 12.4 ± 0.3 | |
| FeCl₃ | [Fe(L)Cl₂]·H₂O | 9.8 ± 0.2 |
Coordination Sites :
Biological Activity Modulation
Derivatives synthesized via the above reactions exhibit:
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone typically involves the condensation reaction between 3-chlorobenzenecarbaldehyde and 4-quinazolinyl hydrazine. The resulting compound can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Research indicates that derivatives of quinazolinyl hydrazones exhibit notable cytotoxicity against various cancer cell lines. For example, studies have shown that compounds similar to this compound demonstrate significant inhibition of human carcinoma cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The cytotoxicity of these compounds is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 5.9 ± 0.74 | |
| Similar Quinazolinyl Hydrazones | A2780 | 0.14 ± 0.03 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Enzyme Inhibition
The compound also shows promise as an inhibitor of various tyrosine kinases, which are critical in cancer progression and treatment resistance. For instance, studies have reported that quinazolinyl derivatives can inhibit cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2).
| Enzyme Target | Inhibitory Activity (IC50 µM) | Reference |
|---|---|---|
| CDK2 | 0.173 ± 0.012 | |
| EGFR | Similar to Lapatinib | |
| HER2 | 0.079 ± 0.015 |
The ability to inhibit these enzymes positions the compound as a potential therapeutic agent in targeted cancer therapies.
Docking Studies
Molecular docking studies have been employed to understand the binding interactions between the compound and its target proteins. These studies provide insights into how structural modifications can enhance binding affinity and biological activity.
Cytotoxic Mechanisms
Investigations into the mechanisms of action reveal that quinazolinyl hydrazones may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.
Mechanism of Action
The mechanism of action of 3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the quinazoline moiety is known to interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone and related hydrazones:
Key Comparative Insights
Substitution Position and Electronic Effects: The 3-chloro isomer (target compound) vs. 4-chloro () alters steric and electronic profiles. The 2-trifluoromethyl group in the 4-chloro analog () adds hydrophobicity and strong electron-withdrawing effects, which could accelerate hydrazone bond cleavage in acidic environments, improving tumor-targeted drug release .
Functional Group Impact: Hydroxybenzohydrazide (): The 4-hydroxy group enables hydrogen bonding, enhancing aqueous solubility and stability in biological matrices compared to non-polar derivatives. Nitro and Thiazolidinone Groups (): Electron-withdrawing nitro groups increase hydrazone lability under acidic conditions, while thiazolidinone rings may confer additional bioactivity (e.g., antimicrobial properties).
Applications :
- Drug Delivery : The 4-chloro-CF₃ derivative () is structurally optimized for pH-responsive micelles, leveraging hydrazone bonds for controlled release .
- Corrosion Inhibition : Hydrazones like HYD (iso) () achieve >96% inhibition efficiency via adsorption on metal surfaces. The 3-chloro compound may exhibit similar behavior due to its planar structure and electron-rich sites .
Research Findings and Mechanistic Insights
- pH-Sensitive Hydrolysis: Hydrazones with electron-withdrawing groups (e.g., Cl, CF₃, NO₂) show faster hydrolysis in acidic environments (pH 5.0–6.5), making them ideal for tumor-targeted therapies .
- Adsorption Mechanisms : Hydrazones adsorb on surfaces via physical (van der Waals) and chemical (charge transfer) interactions. The 3-chloro compound’s adsorption efficiency could rival HYD (iso) if tested .
- Crystallography: The 3-chlorobenzylidene derivative () forms a 3D hydrogen-bonded network, which may improve thermal stability compared to non-hydroxylated analogs .
Biological Activity
3-Chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This hydrazone derivative, characterized by its unique structural features, has been evaluated for various pharmacological properties, particularly in the context of cancer and infectious diseases.
The compound is synthesized through the condensation reaction between 3-chlorobenzenecarbaldehyde and 4-quinazolinylhydrazine. Its molecular formula is C15H12ClN3, and it possesses a molecular weight of 273.73 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. For instance, research indicates that quinazoline-based compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and ovarian (A2780) cancers. The compound's IC50 values were reported to be significantly lower than that of standard chemotherapeutics like lapatinib, indicating enhanced potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.20 ± 0.02 |
| Lapatinib | MCF-7 | 5.9 ± 0.74 |
| This compound | A2780 | 0.14 ± 0.03 |
| Lapatinib | A2780 | 12.11 ± 1.03 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, targeting specific pathways involved in tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Hydrazone derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies demonstrated that derivatives similar to this compound possess significant antibacterial and antitubercular activities comparable to first-line drugs.
The biological activity of this hydrazone is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cancer progression and microbial growth. Notably, quinazoline derivatives have been implicated in inhibiting tyrosine kinases such as CDK2 and HER2, which are critical in cell division and proliferation.
Case Studies
- Cytotoxicity Evaluation : A study involving a series of quinazoline derivatives showed that compounds with similar structures to this compound exhibited cytotoxicity levels significantly higher than established chemotherapeutic agents.
- Antimicrobial Screening : Another investigation focused on the synthesis and evaluation of hydrazone derivatives for their antimicrobial activity against Mycobacterium tuberculosis revealed promising results, indicating a potential therapeutic application.
Q & A
Q. What are the optimal synthetic routes for preparing 3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves two key steps:
Quinazoline Core Formation : Electrochemical oxidative cyclization of 2-aminobenzamides using aluminum and carbon electrodes in acetic acid at room temperature produces 4-quinazolinones in high yields . This method avoids high temperatures and transition metals, making it preferable to traditional thermal approaches (e.g., coupling with benzyl chlorides at elevated temperatures ).
Hydrazone Formation : Condensation of 3-chlorobenzenecarbaldehyde with 4-quinazolinylhydrazine in ethanol with glacial acetic acid as a catalyst. Reaction monitoring via TLC and purification by recrystallization ensures product integrity .
Key Variables : Temperature (room vs. reflux), solvent polarity, and catalyst (e.g., acetic acid vs. sulfuric acid) significantly impact yield. Electrochemical methods achieve ~85% yield for quinazolinones, while hydrazone formation typically yields 70–80% .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm hydrazone bond formation (N–NH–C=O) and aromatic substitution patterns. For example, the hydrazone proton appears as a singlet at δ 10.5–11.2 ppm .
- Fourier-Transform Infrared (FT-IR) : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N–H) validate the hydrazone linkage .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (LC-MS) : Molecular ion peaks ([M+H]⁺) align with the theoretical molecular weight (e.g., m/z 342.7 for C₁₆H₁₁ClN₄O) .
Q. How can researchers design experiments to evaluate the compound’s biological activity?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls (e.g., fluconazole) and solvent controls .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀ values). A selectivity index >10 indicates low toxicity .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) elucidate electronic properties and reactivity?
Methodological Answer:
Q. What strategies address contradictions in synthetic yields between electrochemical and thermal methods?
Methodological Answer:
- Controlled Experiments : Compare yields under identical substrate concentrations and reaction times. Electrochemical methods often outperform thermal routes (85% vs. 60–70%) due to milder conditions preventing side reactions .
- Mechanistic Studies : Use cyclic voltammetry to identify oxidation potentials (e.g., ~1.2 V for 2-aminobenzamide oxidation) and optimize electrode materials (e.g., carbon vs. platinum) .
Q. How can configurational stability of the hydrazone bond impact biological activity?
Methodological Answer:
- Isomerization Studies : Monitor E/Z isomerization via ¹H NMR in DMSO-d₆. Locking the hydrazone in the E-configuration (e.g., via indazole ring closure) enhances stability and receptor binding .
- Structure-Activity Relationship (SAR) : Compare MICs of E vs. Z isomers. For example, E-isomers of similar hydrazones show 4-fold higher antifungal activity due to planar geometry aligning with enzyme active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
